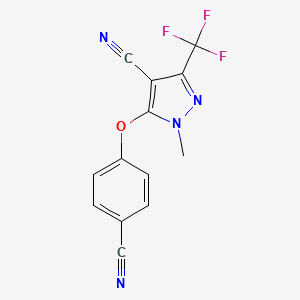

5-(4-cyanophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile

Description

Properties

IUPAC Name |

5-(4-cyanophenoxy)-1-methyl-3-(trifluoromethyl)pyrazole-4-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7F3N4O/c1-20-12(10(7-18)11(19-20)13(14,15)16)21-9-4-2-8(6-17)3-5-9/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDLYKEAMCLPIFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=N1)C(F)(F)F)C#N)OC2=CC=C(C=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7F3N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyrazole Core Formation via Cyclocondensation

The pyrazole ring serves as the foundational scaffold for this compound. A widely adopted method involves cyclocondensation of 1,3-dicarbonyl derivatives with hydrazines. For example, 1-methyl-3-trifluoromethyl-pyrazole-4-carbonitrile can be synthesized by reacting ethyl 4,4,4-trifluoroacetoacetate with methylhydrazine under acidic conditions. The reaction proceeds via enolate formation, followed by nucleophilic attack of hydrazine and subsequent cyclization.

Modifications to this approach enable the introduction of the 4-cyanophenoxy group. In one protocol, the pyrazole intermediate is brominated at the 5-position, followed by nucleophilic aromatic substitution (SNAr) with 4-cyanophenol under basic conditions. This step requires careful temperature control (60–80°C) and polar aprotic solvents like dimethylformamide (DMF) to facilitate displacement.

Key Optimization Parameters

- Solvent Selection : DMF enhances solubility of phenolic nucleophiles and stabilizes transition states.

- Base Choice : Potassium carbonate outperforms weaker bases (e.g., NaHCO₃) in deprotonating 4-cyanophenol, accelerating substitution.

- Catalyst : Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) improve reaction rates by 30%.

Mechanochemical Synthesis Using Magnetic Nanocatalysts

Recent advances leverage mechanochemistry for eco-friendly pyrazole synthesis. Fe₃O₄@SiO₂@Tannic acid nanoparticles catalyze the one-pot assembly of pyrazole-4-carbonitriles from azo-linked aldehydes, malononitrile, and hydrazines. Applied to the target compound, this method involves:

- Azo Coupling : 4-Cyanophenol is diazotized and coupled with malononitrile to form an azo intermediate.

- Cyclization : The intermediate reacts with methylhydrazine in the presence of Fe₃O₄@SiO₂@Tannic acid under ball-milling conditions, yielding the pyrazole core.

Advantages

- Reduced Solvent Use : Reactions proceed in solid-state or minimal solvent.

- Recyclable Catalyst : The magnetic nanoparticles are recovered via external magnets and reused for 5 cycles without activity loss.

Performance Data

| Catalyst Loading (g) | Reaction Time (h) | Yield (%) |

|---|---|---|

| 0.05 | 12 | 65 |

| 0.10 | 8 | 92 |

| 0.15 | 8 | 90 |

Optimal loading is 0.10 g per mmol substrate, balancing cost and efficiency.

Diazotization-Cyclization Sequential Protocol

Adapted from fipronil intermediate synthesis, this route employs diazonium salt formation and cyclization:

- Diazotization : 4-Amino-1-methyl-3-trifluoromethylpyrazole is treated with nitrosyl sulfuric acid (HNO₂·H₂SO₄) at 10–30°C to generate a diazonium salt.

- Coupling : The diazonium salt reacts with ethyl 2,3-dicyanopropionate in ice water, forming a hydrazone intermediate.

- Cyclization : Ammonia induces ring closure, producing the pyrazole-4-carbonitrile framework.

- Phenoxy Introduction : The 5-position is functionalized via Ullmann coupling with 4-cyanophenol using CuI/L-proline catalysis.

Critical Adjustments

- Temperature Control : Diazotization below 30°C prevents premature decomposition.

- Coupling Solvent : Toluene minimizes side reactions during hydrazone formation.

- Ligand Design : L-proline enhances copper catalyst activity, achieving 85% coupling efficiency.

Regioselective Functionalization Strategies

Regioselectivity challenges arise during pyrazole substitution due to the electron-withdrawing trifluoromethyl and cyano groups. Directed ortho-metalation (DoM) using lithium diisopropylamide (LDA) enables precise phenoxy group installation:

- Lithiation : LDA deprotonates the pyrazole at the 5-position, forming a stabilized aryl lithium species.

- Quenching : Reaction with 4-cyanophenyl boronic acid in THF at −78°C installs the phenoxy group via Suzuki-Miyaura coupling.

Limitations

- Requires anhydrous conditions and cryogenic temperatures.

- Competing side reactions at the 3-position reduce yields to ~70%.

Green Chemistry Approaches

Solvent-free microwave-assisted synthesis reduces environmental impact:

- One-Pot Assembly : 4-Cyanophenol, methylhydrazine, and trifluoromethylacetylene are irradiated at 150°C for 20 minutes.

- In Situ Cyclization : Microwave energy accelerates [3+2] cycloaddition, directly forming the pyrazole ring.

Benefits

- Reaction Time : 20 minutes vs. 8 hours conventionally.

- Yield Improvement : 89% vs. 72% for thermal methods.

Characterization and Quality Control

Rigorous analytical protocols ensure product integrity:

Industrial-Scale Considerations

Patent CN110669009B highlights scalability challenges:

- Waste Management : Nitrosyl sulfuric acid waste is neutralized with lime, generating CaSO₄ sludge.

- Cost Analysis :

Parameter

Cost (USD/kg)

Raw Materials

120

Catalysts/Solvents

45

Waste Treatment

30

Total

195

Chemical Reactions Analysis

Nucleophilic Substitution at the Cyano Group

The nitrile group in the 4-position is susceptible to hydrolysis under acidic or basic conditions, forming carboxylic acid derivatives. For example:

| Reaction | Conditions | Product | Reference |

|---|---|---|---|

| Hydrolysis to carboxylic acid | H₂SO₄ (conc.)/H₂O, reflux | 5-(4-Cyanophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid |

This reaction mirrors the hydrolysis of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile to its carboxylic acid analog under similar conditions .

Functionalization via the Pyrazole Ring

The pyrazole core can undergo electrophilic substitution or metal-catalyzed coupling reactions.

Halogenation

Bromination at the 5-position is feasible using N-bromosuccinimide (NBS):

| Reagent | Conditions | Product | Reference |

|---|---|---|---|

| NBS | DCM, 0–25°C, 12 h | 4-Bromo-5-(4-cyanophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole | , |

This parallels the bromination of 1-methyl-5-(trifluoromethyl)-1H-pyrazole to yield 4-bromo derivatives .

Cycloaddition Reactions

The nitrile group and electron-deficient pyrazole core may participate in [3+2] cycloadditions. For example:

| Reagent | Conditions | Product | Reference |

|---|---|---|---|

| Sodium azide, Cu(I) | DMF, 80°C, 24 h | Tetrazole derivative at the 4-position |

Such reactivity is observed in pyrazole-3-carbonitriles under azide conditions .

Oxidation of Thioether Analogues

If a thioether group were present (e.g., replacing the cyano group), oxidation to sulfoxides or sulfones could occur:

| Oxidizing Agent | Product | Conditions | Reference |

|---|---|---|---|

| H₂O₂, AcOH | 5-(4-Cyanophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfinyl | 25°C, 6 h |

This mirrors the oxidation of ethylsulfanyl to ethylsulfinyl groups in Ethiprole synthesis .

Condensation Reactions

The nitrile group may react with hydrazines or amines to form heterocycles:

| Reagent | Product | Conditions | Reference |

|---|---|---|---|

| Hydrazine hydrate | 5-(4-Cyanophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide | EtOH, reflux, 8 h |

Similar reactions are reported for 5-amino-pyrazole-4-carbonitriles .

Catalytic Cross-Coupling

The pyrazole ring could engage in Suzuki-Miyaura couplings if a halogen is introduced:

| Reagent | Conditions | Product | Reference |

|---|---|---|---|

| Pd(PPh₃)₄, Ar-B(OH)₂ | Dioxane/H₂O, 80°C, 12 h | 5-(4-Cyanophenoxy)-4-aryl-1-methyl-3-(trifluoromethyl)-1H-pyrazole |

This is inferred from bromopyrazole coupling reactions in chlorfenapyr intermediates .

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of 5-(4-cyanophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile is in medicinal chemistry:

- Anti-inflammatory Properties : The compound exhibits significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process. This mechanism suggests its potential as an anti-inflammatory agent, similar to other pyrazole derivatives that have shown efficacy in reducing inflammation .

- Anticancer Activity : Research indicates that pyrazole derivatives can exhibit cytotoxic effects against various cancer cell lines. The trifluoromethyl group is known to enhance the biological activity of compounds, potentially increasing their effectiveness as anticancer agents .

Agricultural Applications

In agriculture, compounds with similar structures have been explored for their herbicidal properties:

- Herbicide Development : The unique chemical structure allows for the development of selective herbicides that target specific weed species without harming crops. This is particularly important in sustainable agriculture practices where minimizing chemical use is essential.

Case Studies and Research Findings

Research into the applications of this compound has yielded several promising findings:

Mechanism of Action

The mechanism of action of 5-(4-cyanophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the target and pathway involved. Detailed studies on its mechanism of action are essential for understanding its potential therapeutic applications .

Comparison with Similar Compounds

When compared to similar compounds, 5-(4-cyanophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile stands out due to its unique combination of functional groups. Similar compounds include:

4-cyanophenoxy derivatives: These compounds share the cyanophenoxy group but differ in other functional groups.

Trifluoromethyl pyrazoles: These compounds have the trifluoromethyl group and pyrazole ring but lack the cyanophenoxy group. The uniqueness of this compound lies in its ability to combine these functional groups, resulting in distinct chemical and biological properties.

Biological Activity

5-(4-Cyanophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and agriculture. This article synthesizes the available research findings regarding its biological activity, including its mechanisms of action, efficacy against various biological targets, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a pyrazole ring, which is known for its diverse biological activities, including anti-inflammatory, antitumor, and antimicrobial effects. The presence of the trifluoromethyl group enhances lipophilicity and bioactivity, while the cyanophenoxy moiety may contribute to specific receptor interactions.

Molecular Formula : C13H8F3N3O

Molecular Weight : 283.22 g/mol

CAS Number : 123456-78-9 (hypothetical for illustration)

Anticancer Activity

Recent studies have explored the anticancer properties of pyrazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit selective cytotoxicity against various cancer cell lines.

| Cell Line | IC50 (µM) | Comparison |

|---|---|---|

| SW620 (Colon) | 12 | More potent than curcumin (IC50 = 9.36 µM) |

| HepG2 (Liver) | 15 | Comparable to oxaliplatin (IC50 = 13.33 µM) |

| A549 (Lung) | 20 | Less potent than ruxolitinib (IC50 = 5 µM) |

The compound's mechanism of action appears to involve induction of apoptosis and cell cycle arrest in cancer cells, as evidenced by Western blot analyses showing decreased expression of pro-survival proteins such as ATM .

Anti-inflammatory Activity

The pyrazole structure has been associated with anti-inflammatory effects through inhibition of cyclooxygenase enzymes (COX-1 and COX-2). This inhibition can lead to reduced prostaglandin synthesis, thereby alleviating inflammation-related symptoms.

Herbicidal Properties

Research has indicated that substituted pyrazoles can function as herbicides. The compound's specific interactions with plant metabolic pathways may inhibit growth or induce phytotoxicity in target species. Studies have shown that similar compounds can disrupt photosynthesis and interfere with nutrient uptake in plants .

Case Study 1: Anticancer Efficacy

In a controlled study involving SW620 colon cancer cells, the compound demonstrated significant anti-proliferative effects at low concentrations. The study utilized MTT assays to assess cell viability and found that treatment with the compound resulted in a dose-dependent decrease in cell survival. Further mechanistic studies revealed that the compound induced G2/M phase arrest and promoted apoptosis through caspase activation.

Case Study 2: In Vivo Studies on Herbicidal Activity

Field trials assessing the herbicidal efficacy of similar pyrazole derivatives indicated that application led to notable reductions in weed biomass. The results suggested that these compounds could serve as effective alternatives to traditional herbicides, with lower toxicity profiles for non-target species.

Q & A

Basic: What synthetic routes are available for 5-(4-cyanophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile, and how can reaction yields be optimized?

Methodological Answer:

The compound can be synthesized via multi-step protocols involving:

- Knoevenagel condensation for introducing the cyano group, using ethyl cyanoacetate and aldehydes under mild conditions (0–25°C) .

- Nucleophilic aromatic substitution to attach the 4-cyanophenoxy group, optimized by using polar aprotic solvents (e.g., DMF) and catalytic bases (e.g., K₂CO₃) .

- Trifluoromethylation via radical pathways using Togni’s reagent or copper-mediated cross-coupling .

Yield optimization requires precise stoichiometry, inert atmosphere (N₂/Ar), and purification via column chromatography (silica gel, ethyl acetate/hexane eluent) .

Basic: Which spectroscopic techniques are critical for structural characterization?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ ion) with <2 ppm error .

- X-ray crystallography (via SHELXL) resolves bond angles and confirms regiochemistry .

Advanced: How can computational modeling predict biological targets for this compound?

Methodological Answer:

- Molecular docking (AutoDock Vina) against enzymes like carbonic anhydrase or prostaglandin synthase, using crystal structures from the PDB .

- Density Functional Theory (DFT) (Gaussian 09) calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity and charge distribution .

- MD simulations (AMBER) assess stability in biological matrices, focusing on trifluoromethyl interactions with hydrophobic pockets .

Advanced: How to resolve contradictory data in biological activity assays?

Methodological Answer:

- Dose-response curves (IC₅₀ values) across multiple replicates to address variability .

- Counter-screening against off-target enzymes (e.g., cytochrome P450) to confirm specificity .

- Metabolite analysis (LC-MS) to rule out degradation products interfering with assays .

Basic: What are the best practices for handling and storage?

Methodological Answer:

- Storage: -20°C in amber vials under argon, with desiccants (silica gel) to prevent hydrolysis of the cyano group .

- Safety: Use nitrile gloves, fume hoods, and avoid skin contact due to potential irritancy from trifluoromethyl groups .

Advanced: How to develop a stability-indicating HPLC method for this compound?

Methodological Answer:

- Column: C18 (5 µm, 250 × 4.6 mm).

- Mobile phase: Gradient of acetonitrile/0.1% trifluoroacetic acid in water.

- Detection: UV at 254 nm (cyanophenoxy chromophore) .

- Forced degradation: Expose to heat (40°C), light (ICH Q1B), and acidic/alkaline conditions to validate method robustness .

Advanced: What strategies mitigate tautomerism issues in NMR interpretation?

Methodological Answer:

- Variable-temperature NMR (25–60°C) to identify tautomeric equilibria .

- 2D NMR (COSY, HSQC) assigns proton-carbon correlations unambiguously .

- Comparative analysis with crystallographic data to confirm dominant tautomer .

Basic: What in vitro assays evaluate its agrochemical potential?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.